molecular formula C20H20N6O3 B11589626 methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11589626
M. Wt: 392.4 g/mol
InChI Key: BPLQVENZIBVWAB-UHFFFAOYSA-N
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Description

Methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound featuring an imidazole ring, a triazatricyclo core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, typically starting with the formation of the imidazole ring. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These reactions often require specific catalysts and conditions, such as acid-catalyzed methylation or the use of glyoxal and ammonia .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce new functional groups to the imidazole ring .

Scientific Research Applications

Methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s unique structure allows it to interact with multiple targets, potentially leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate stands out due to its complex structure, combining multiple functional groups and rings. This complexity allows for unique interactions and applications that simpler compounds cannot achieve .

Biological Activity

The compound methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic molecule that incorporates an imidazole moiety and exhibits significant biological activity. This article delves into its biological properties, particularly focusing on anticancer activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Recent studies have highlighted the potential of triazine and imidazole derivatives as anticancer agents. These compounds have shown promising results against various cancer cell lines through multiple mechanisms, including inhibition of cell proliferation and induction of apoptosis.

Key Findings:

  • IC50 Values : The compound demonstrated varying degrees of cytotoxicity across different cancer cell lines. For instance, it exhibited IC50 values of 15.83 µM against MDA-MB-231 (breast cancer), 16.32 µM against MCF-7 (breast cancer), and 2.21 µM against HeLa (cervical cancer) cells .
  • Mechanisms of Action : The anticancer activity is primarily attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth, including PI3K and mTOR pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure significantly affect the biological activity of imidazole and triazine derivatives. For example:

  • Substituents on Imidazole : The presence of aliphatic groups on the imidazole nitrogen enhances potency, while substitutions can lead to a loss of activity .
  • Triazine Core : Variations in the triazine core structure also influence the compound's efficacy against specific cancer types .

Summary of Biological Activity

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115.83PI3K/mTOR inhibition
MCF-716.32Induction of apoptosis
HeLa2.21Inhibition of tubulin polymerization
HepG212.21EGFR-TK inhibition

Comparative IC50 Values of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-23110.5
Compound BHeLa5.0
Compound CHCT1168.0

Study 1: Efficacy Against Breast Cancer

A study investigated the effects of methyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino derivatives on breast cancer cell lines. Results indicated that these compounds significantly reduced cell viability and induced apoptosis in MDA-MB-231 cells through caspase activation .

Study 2: Mechanistic Insights

Research focused on the molecular mechanisms revealed that the compound inhibits tubulin polymerization at concentrations as low as 0.4 µM, surpassing standard chemotherapeutics like colchicine . This disruption leads to cell cycle arrest in the G2/M phase, contributing to its anticancer efficacy.

Properties

Molecular Formula

C20H20N6O3

Molecular Weight

392.4 g/mol

IUPAC Name

methyl 7-(3-imidazol-1-ylpropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C20H20N6O3/c1-13-4-5-16-23-18-15(19(27)26(16)11-13)10-14(20(28)29-2)17(21)25(18)8-3-7-24-9-6-22-12-24/h4-6,9-12,21H,3,7-8H2,1-2H3

InChI Key

BPLQVENZIBVWAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4C=CN=C4)C(=O)OC)C=C1

Origin of Product

United States

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